

Spectroscopic and Metabolic Insights into 4-Nitrosalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Nitrosalicylic acid** (also known as 2-hydroxy-4-nitrobenzoic acid), a key intermediate in various chemical syntheses and a metabolite in microbial degradation pathways. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for spectral acquisition, and a visualization of its metabolic degradation pathway.

Spectroscopic Data of 4-Nitrosalicylic Acid

The structural elucidation of **4-Nitrosalicylic acid** relies heavily on spectroscopic techniques. The following tables summarize the available NMR and IR data.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data (Predicted)

A predicted ¹H NMR spectrum provides valuable information for the initial identification and structural confirmation of **4-Nitrosalicylic acid**.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	8.4	Aromatic Proton
7.76	d	8.4	Aromatic Proton
7.72	s	-	Aromatic Proton

¹³C NMR Data

Experimental ¹³C NMR data for **4-Nitrosalicylic acid** is not readily available in the public domain literature searched.

Infrared (IR) Spectroscopy Data

The IR spectrum of **4-Nitrosalicylic acid** reveals the presence of its key functional groups. While a detailed peak list is not available, the expected characteristic absorption bands are presented below based on the functional groups present in the molecule.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500	O-H (Carboxylic Acid)	Stretching, broad
3200-3600	O-H (Phenol)	Stretching
1700-1680	C=O (Carboxylic Acid)	Stretching
1550-1475	N-O (Nitro group)	Asymmetric Stretching
1360-1290	N-O (Nitro group)	Symmetric Stretching
1600-1450	C=C (Aromatic Ring)	Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of aromatic compounds like **4-Nitrosalicylic acid**.

NMR Spectroscopy Protocol

A standard protocol for acquiring a ^1H NMR spectrum is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **4-Nitrosalicylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Methanol-d_4) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte protons.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- **Instrumentation:** The spectrum is acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher.
- **Data Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64 scans are averaged to improve the signal-to-noise ratio.
 - **Temperature:** The experiment is usually conducted at room temperature (298 K).
- **Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy Protocol

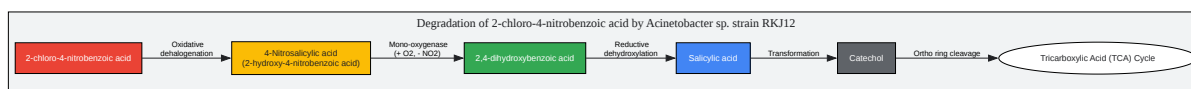
A common method for obtaining an FT-IR spectrum of a solid sample is using the Attenuated Total Reflectance (ATR) technique:

- **Sample Preparation:** A small amount of the solid **4-Nitrosalicylic acid** powder is placed directly onto the ATR crystal.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Data Acquisition Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO_2 and water vapor).
- Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.

Metabolic Pathway of 4-Nitrosalicylic Acid

4-Nitrosalicylic acid is a key intermediate in the microbial degradation of 2-chloro-4-nitrobenzoic acid by *Acinetobacter* sp. strain RKJ12. This pathway is of significant interest to researchers in bioremediation and environmental science.

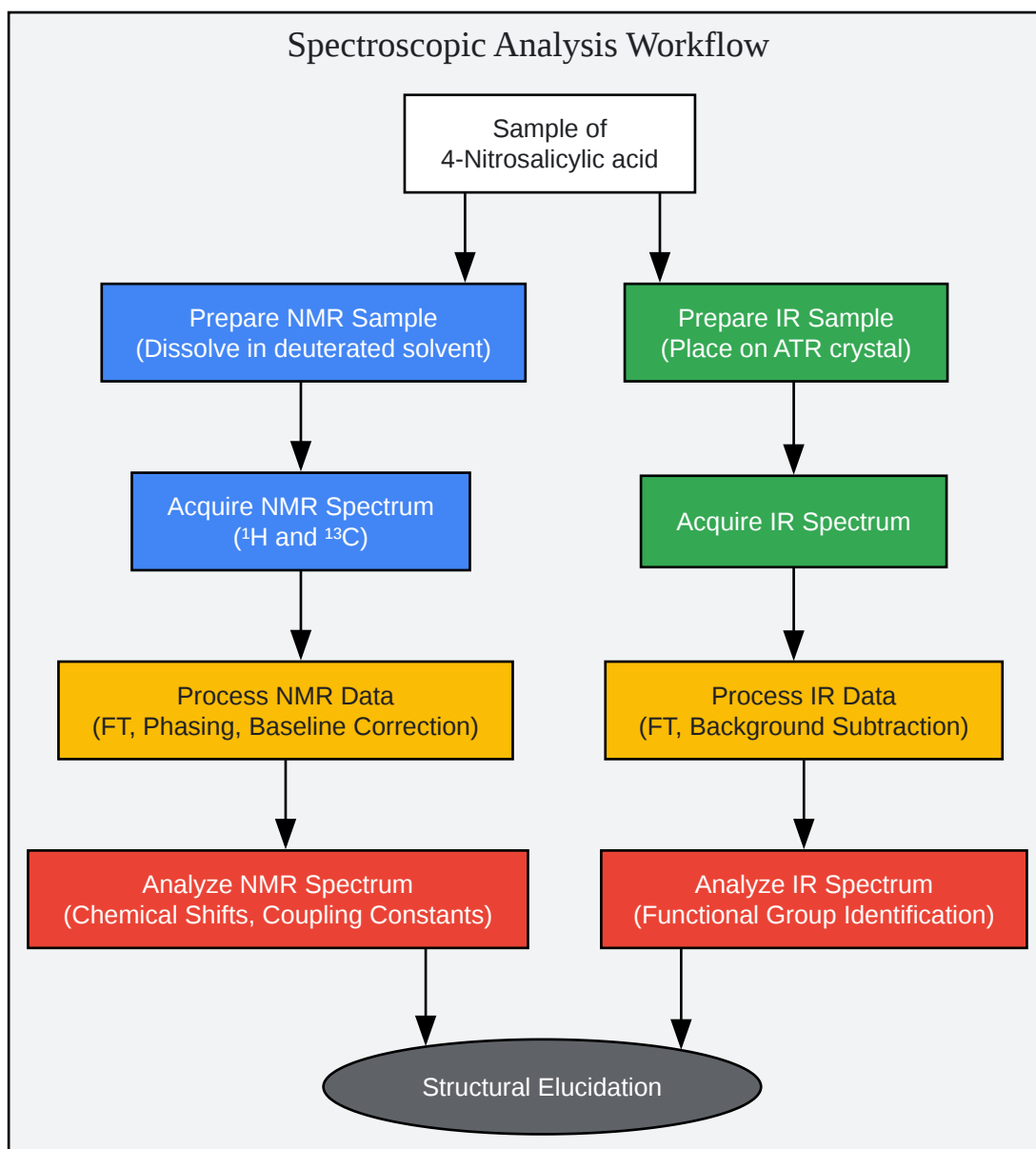


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Caption: Metabolic degradation pathway of 2-chloro-4-nitrobenzoic acid.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like **4-Nitrosalicylic acid** is outlined below.



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Caption: A typical workflow for spectroscopic analysis.

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